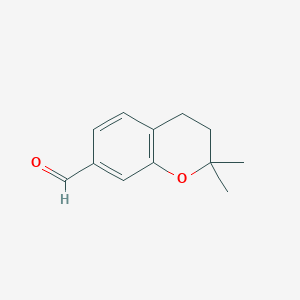

2,2-Dimethylchroman-7-carbaldehyde

Description

Contextual Significance of Chroman Scaffolds in Modern Organic Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. google.com This designation is due to its frequent appearance in the structure of natural products and synthetic molecules that exhibit a wide range of significant biological activities. google.comresearchgate.net Chroman-based structures are known to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, among others. google.comrsc.org

The versatility of the chroman ring system allows for substitutions at various positions, leading to a diverse array of pharmacological effects. navimro.com For example, modifications at the C-2, C-3, C-6, and C-7 positions of the related chroman-4-one scaffold have been shown to yield compounds with potent antioxidant or antidiabetic activities. navimro.com The structural rigidity and specific stereochemistry of the chroman nucleus allow it to serve as a robust framework for designing ligands that can interact with various biological receptors and enzymes with high affinity and selectivity. nih.gov Its presence in a multitude of bioactive compounds underscores its importance as a foundational building block for the development of novel therapeutic agents. rsc.orgnih.gov

Historical Trajectories and Milestones in 2,2-Dimethylchroman-7-carbaldehyde Studies

Specific historical milestones for this compound are not extensively documented in peer-reviewed literature, suggesting it has been studied more as a synthetic intermediate or a member of a chemical library rather than a primary research target. The compound is identified by the CAS Number 881657-09-6. nih.gov Its existence is confirmed by its listing in the catalogs of several chemical suppliers. arctomsci.comaaronchem.combldpharm.com

The history of this compound is intrinsically linked to the broader development of synthetic methods for chroman and chromone (B188151) derivatives. General routes to chroman rings have been well-established for decades. uni.lu The synthesis of aldehyde-functionalized chromans, or chroman carbaldehydes, can be achieved through established formylation reactions on a pre-formed chroman ring. For instance, the Vilsmeier-Haack reaction is a common method used to introduce a carbaldehyde group onto activated aromatic rings, including those in heterocyclic systems like chromones, which are structurally related to chromans. semanticscholar.org It is likely that this compound is synthesized via such standard organic chemistry transformations. While not a historically prominent compound on its own, its potential use has been noted in fields such as fragrance development, where novel cyclic carbaldehydes are of interest. google.com

Scope and Academic Objectives of Comprehensive Research on the Chemical Compound

The academic objectives for investigating this compound are primarily driven by the established potential of the chroman scaffold and the synthetic utility of the aldehyde functional group. The aldehyde group is a versatile chemical handle, enabling a wide range of subsequent chemical modifications.

Key research objectives would likely include:

Synthetic Elaboration: Using the carbaldehyde group as a starting point for the synthesis of more complex molecules. This could involve reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, oximes, and hydrazones, leading to new libraries of chroman derivatives.

Biological Screening: The resulting novel compounds could be screened for a variety of biological activities. Research on related chroman structures has revealed potent activities as K(ATP) channel openers (relevant for cardiovascular and metabolic diseases) and anti-leishmanial agents. nih.govnih.gov The specific substitution pattern of this compound and its derivatives would be explored to establish structure-activity relationships (SAR).

Materials Science Applications: The chroman moiety is also a component of some fluorescent probes and other functional materials. semanticscholar.org Research could explore the photophysical properties of this compound and its derivatives for potential applications in this area.

The primary scope of research would be to leverage this compound as a building block to generate novel chemical entities and to explore their potential utility in medicinal chemistry and materials science, thereby expanding the chemical space and functional applications of the valuable chroman scaffold.

Data Tables

Table 1: Computed Physicochemical Properties of this compound

This table summarizes the computationally predicted properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | PubChem nih.gov |

| Molecular Weight | 190.24 g/mol | PubChem nih.gov |

| IUPAC Name | 2,2-dimethyl-3,4-dihydrochromene-7-carbaldehyde | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 190.099379685 Da | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-7-carbaldehyde |

InChI |

InChI=1S/C12H14O2/c1-12(2)6-5-10-4-3-9(8-13)7-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

YBOYSAPIYLFSMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C=C2)C=O)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,2 Dimethylchroman 7 Carbaldehyde

Retrosynthetic Strategies and Precursor Synthesis

Retrosynthetic analysis of 2,2-dimethylchroman-7-carbaldehyde reveals several strategic disconnections that guide the design of its synthesis. The core 2,2-dimethylchroman (B156738) ring system and the C7-carbaldehyde group are the primary targets for disconnection.

A primary retrosynthetic approach involves a Friedel-Crafts acylation or a related formylation reaction on a pre-formed 2,2-dimethylchroman ring. This strategy simplifies the synthesis to the preparation of the chroman ring itself. The 2,2-dimethylchroman can be disconnected via a [3+3] annulation or an oxa-Michael-aldol reaction , typically between a substituted phenol (B47542) and a suitable three-carbon component. researchgate.net

Another key retrosynthetic strategy involves the cyclization of a suitably substituted acyclic precursor . This could be an ortho-hydroxyaryl derivative bearing a side chain that can be cyclized to form the dihydropyran ring. For instance, a precursor with a prenyl or isoprenoid side chain can undergo intramolecular cyclization.

The synthesis of precursors is as critical as the main synthetic steps. For example, in syntheses starting from phenolic compounds, the appropriate substitution pattern on the aromatic ring is paramount. 4-Hydroxybenzaldehyde can serve as a precursor, which can be modified to introduce the necessary functionalities for the chroman ring formation. niscair.res.in The synthesis of 2,2-dimethyl-2H-chromene derivatives, which can be subsequently reduced to the chroman, often starts with the reaction of a salicylaldehyde (B1680747) derivative with acrolein or cinnamaldehyde. researchgate.net

Conventional and Multi-Step Synthesis Approaches

Traditional synthetic routes to this compound often involve multi-step sequences that allow for precise control over the molecular architecture. youtube.comyoutube.com

Optimized Reaction Conditions and Reagent Systems

The optimization of reaction conditions is crucial for maximizing yields and minimizing side products in multi-step syntheses. researchgate.net For instance, the cyclization of phenolic precursors with β,β-dimethylacrylyl chloride to form a chroman-4-one intermediate is a key step. researchgate.net The subsequent reduction of the chromanone to the corresponding chroman requires carefully selected reducing agents to avoid unwanted side reactions.

A common route involves the reaction of a substituted phenol with 3-chloro-3-methyl-1-butyne (B142711) in the presence of a base like sodium hydroxide (B78521) in a solvent such as DMF. niscair.res.in The resulting propargyl ether can then undergo cyclization. The choice of solvent, temperature, and catalyst can significantly influence the reaction outcome. For example, microwave irradiation has been shown to accelerate some of the reaction steps in the synthesis of related chromene derivatives. researchgate.net

Table 1: Optimized Conditions for Key Reactions in Chroman Synthesis

| Reaction Step | Reagents & Catalysts | Solvent | Conditions | Yield |

|---|---|---|---|---|

| O-Alkylation of Phenol | 3-chloro-3-methyl-1-butyne, NaOH | DMF | Room Temp | Good |

| Claisen Rearrangement | High Temperature | N,N-Diethylaniline | 200°C | Moderate |

| Cyclization | Acid or Base catalyst | Toluene | Reflux | Good |

Functional Group Interconversions in the Synthesis Pathway

Functional group interconversions (FGIs) are fundamental transformations in the multi-step synthesis of this compound. fiveable.meimperial.ac.ukscribd.com These reactions allow for the strategic manipulation of reactive sites within the molecule.

A key FGI is the oxidation of an alcohol to an aldehyde . If the synthesis proceeds through a 7-hydroxymethyl-2,2-dimethylchroman intermediate, a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation is employed to generate the target carbaldehyde. fiveable.me Conversely, the reduction of a carboxylic acid or its derivative to an aldehyde is another viable route. vanderbilt.edu For example, a 2,2-dimethylchroman-7-carboxylic acid could be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.ukvanderbilt.edu

Another important FGI is the conversion of a halide or a sulfonate ester to other functional groups . For instance, a bromo-substituted chroman could be converted to a nitrile, which can then be reduced to the aldehyde. vanderbilt.edu The Wittig reaction is another powerful tool for FGI, allowing for the conversion of an aldehyde or ketone into an alkene, which can be further functionalized. researchgate.net

Emerging and Catalytic Synthetic Routes

Recent advances in organic synthesis have led to the development of more efficient and sustainable methods for preparing this compound, focusing on catalytic and green chemistry principles.

Organocatalytic and Transition Metal-Catalyzed Transformations

Organocatalysis and transition metal catalysis have emerged as powerful tools in the synthesis of chroman derivatives. msu.edunih.gov Organocatalysts, which are small organic molecules, can promote reactions with high stereoselectivity and under mild conditions. For example, proline and its derivatives have been used to catalyze oxa-Michael-aldol reactions for the synthesis of 2H-chromene-3-carbaldehydes, which are precursors to the target molecule. researchgate.net

Transition metal catalysts, particularly those based on palladium, gold, and iron, have been extensively used in cyclization and cross-coupling reactions. msu.educhemie-brunschwig.chresearchgate.net For instance, palladium-catalyzed intramolecular cyclization of aryl propargyl ethers is a well-established method for synthesizing chromenes. msu.edu Gold catalysts are also highly effective for the cyclization of propargyl ethers to form chromenes. msu.edu Iron-catalyzed [3+3] annulation strategies have also been reported for the synthesis of chromene frameworks. msu.edu

Table 2: Catalytic Systems for Chroman Synthesis

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Organocatalyst (e.g., Proline) | Oxa-Michael-Aldol Reaction | Enantioselective, mild conditions. researchgate.net |

| Palladium Catalyst | Intramolecular Cyclization | High efficiency, good functional group tolerance. nih.gov |

| Gold Catalyst | Cyclization of Propargyl Ethers | High activity, mild reaction conditions. msu.edu |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. carlroth.comchemijournal.comnih.gov This involves the use of safer solvents, reducing the number of synthetic steps, and employing catalytic methods. rsc.org

One-pot, multi-component reactions (MCRs) are a prime example of a green synthetic approach, as they combine several reaction steps into a single operation, reducing waste and energy consumption. rsc.orgrsc.org The use of water as a solvent, where possible, is another key aspect of green chemistry. liv.ac.uk

One-Pot and Cascade Reaction Strategies

One-pot and cascade reactions represent highly efficient synthetic strategies that minimize waste, reduce reaction time, and simplify purification processes by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. mdpi.com While a specific one-pot synthesis of this compound is not extensively documented, the principles of these methodologies can be applied to its synthesis based on the known chemistry of chromane (B1220400) and chromene derivatives.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. The construction of the chromene ring system, a precursor to the chroman ring, can be achieved through cascade reactions. For instance, a cascade process involving benzannulation, formation of an o-quinone methide, and subsequent electrocyclization has been developed for the synthesis of chromenes. nih.gov Another approach involves an arylamine-catalyzed Mannich-cyclization cascade reaction for the facile synthesis of substituted 2H-benzo[h]chromenes. mdpi.com

A plausible one-pot approach to this compound could involve the initial formation of the 2,2-dimethylchroman ring system from a suitable phenolic precursor, followed by in-situ formylation at the C-7 position. For example, the reaction of a substituted phenol with an appropriate three-carbon unit to form the heterocyclic ring, followed by the introduction of a formyl group using a suitable reagent in the same pot, would constitute an efficient one-pot process. The synthesis of various chromene derivatives has been achieved in one-pot procedures, such as the reaction of malononitrile, an aldehyde, and a phenol derivative, which could be adapted for this purpose. nih.gov

The following table summarizes representative cascade reactions for the synthesis of chromene and related heterocyclic structures, which could be conceptually applied to the synthesis of the 2,2-dimethylchroman skeleton.

| Reaction Type | Starting Materials | Key Features | Resulting Structure |

| Palladium-Catalyzed Cascade Double Annulation | ortho-Alkynyl quinone methide, β-ketomalononitrile | Modular access to densely functionalized dihydrocyclopenta[b]chromenes via 1,6-conjugate addition, annulation, and migratory insertion. acs.org | Dihydrocyclopenta[b]chromenes |

| Arylamine-Catalyzed Mannich Cyclization Cascade | 1- or 2-naphthols, trans-cinnamaldehydes | Efficient generation of ortho-quinone methides catalyzed by a simple aniline. mdpi.com | 2H-Benzo[h]chromenes |

| Benzannulation/o-Quinone Methide/Electrocyclization Cascade | α,β-Unsaturated Fischer carbene complex, propargyl ether | Simultaneous formation of both rings of the chromene system. nih.gov | Chromenes |

| Radical Cascade Annulation | 2-(Allyloxy)arylaldehydes, oxalates | Metal-free synthesis of ester-containing chroman-4-ones via an alkoxycarbonyl radical. mdpi.com | Ester-substituted chroman-4-ones |

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of substituted chromans like this compound requires careful control over stereochemistry and regiochemistry, particularly when introducing multiple substituents or chiral centers.

Stereoselectivity: While this compound itself is achiral, the synthesis of its derivatives or related compounds often involves the creation of stereocenters. For instance, the synthesis of the four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane highlights the importance of stereocontrol. nih.govacs.org Key strategies to achieve stereoselectivity include the use of chiral catalysts and reagents. Sharpless asymmetric dihydroxylation, for example, has been employed to introduce cis-diols with high enantiomeric excess in the synthesis of chromane derivatives. nih.gov Asymmetric intramolecular oxy-Michael addition, facilitated by bifunctional organocatalysts, is another powerful method for the enantioselective synthesis of 2-substituted chromans. rsc.org

Regioselectivity: The regioselective introduction of the aldehyde group at the C-7 position of the 2,2-dimethylchroman ring is a critical step. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic substitution. In the case of the 2,2-dimethylchroman system, the ether oxygen of the pyran ring is an activating group and an ortho-, para-director.

The formylation of the chroman ring can be achieved through various methods, such as the Vilsmeier-Haack reaction. The conditions of this reaction can be tuned to achieve the desired regioselectivity. mdpi.com The synthesis of various chroman-4-ones from substituted phenols also provides insights into controlling the position of cyclization and substitution. researchgate.net For example, the Friedel-Crafts reaction of a chroman with an acyl chloride can be directed to a specific position based on the existing substitution pattern. researchgate.net

The following table outlines key considerations for achieving stereoselectivity and regioselectivity in the synthesis of substituted chromans.

| Consideration | Key Strategy | Example Application |

| Stereoselectivity | Sharpless Asymmetric Dihydroxylation | Synthesis of enantiomerically enriched cis-diols in chromane derivatives. nih.gov |

| Asymmetric Intramolecular Oxy-Michael Addition | Catalytic asymmetric synthesis of optically active 2-substituted chromans using bifunctional organocatalysts. rsc.org | |

| Regioselectivity | Vilsmeier-Haack Reaction | Controlled formylation of the aromatic ring of the chroman system. mdpi.com |

| Friedel-Crafts Acylation | Directed acylation of the chroman ring based on substituent effects. researchgate.net |

Process Optimization and Scalability Studies

The transition of a synthetic route from a laboratory scale to an industrial process requires rigorous optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. While specific process optimization and scalability studies for this compound are not widely published, general principles can be applied based on the synthesis of related chroman and chromone (B188151) derivatives. acs.org

Key parameters for optimization include:

Catalyst Selection and Loading: Identifying the most efficient and cost-effective catalyst is crucial. For reactions involving metal catalysts, minimizing the catalyst loading without compromising the yield and reaction time is a primary goal.

Solvent Effects: The choice of solvent can significantly impact reaction rates, yields, and selectivity. The use of greener and more easily recyclable solvents is a key consideration in process development.

Temperature and Reaction Time: Optimizing the reaction temperature and time is essential to maximize product formation while minimizing the formation of byproducts and energy consumption.

Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, selectivity.

Work-up and Purification: Developing a simple and efficient work-up and purification protocol is critical for large-scale production to minimize solvent usage and product loss.

Microwave-assisted synthesis has been shown to be an effective tool for accelerating reaction times and improving yields in the synthesis of chromone and chroman-4-one derivatives. acs.org This technology offers a potential avenue for process intensification. Furthermore, the development of solvent-free reaction conditions, as demonstrated in the synthesis of some chromene derivatives, presents a highly desirable green and scalable approach. nih.gov

The table below presents a hypothetical framework for the process optimization of a key step in the synthesis of this compound, such as the formylation of 2,2-dimethylchroman.

| Parameter | Range/Conditions to be Investigated | Desired Outcome |

| Formylating Agent | Vilsmeier reagent, Duff reaction, Reimer-Tiemann reaction | High yield and regioselectivity for the 7-carbaldehyde isomer. |

| Solvent | Dichloromethane, Dichloroethane, N,N-Dimethylformamide, Solvent-free | High yield, ease of handling, and recyclability. |

| Temperature | 0 °C to 100 °C | Optimal balance between reaction rate and byproduct formation. |

| Reaction Time | 1 hour to 24 hours | Shortest possible time to achieve maximum conversion. |

| Stoichiometry | 1.0 to 2.0 equivalents of formylating agent | High conversion of the starting material with minimal excess reagent. |

Elucidating Chemical Reactivity and Mechanistic Transformations of 2,2 Dimethylchroman 7 Carbaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a key site for chemical modifications, readily participating in various reactions to introduce new functional groups and extend the molecular framework.

Nucleophilic Addition and Condensation Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an excellent electrophile, susceptible to attack by nucleophiles. masterorganicchemistry.comsavemyexams.com This fundamental reactivity allows for a variety of nucleophilic addition reactions. For instance, the addition of hydrogen cyanide can form a cyanohydrin, a reaction that introduces a new carbon atom and is significant in organic synthesis. savemyexams.com

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are also characteristic of aldehydes. libretexts.org A notable example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound. scirp.org This reaction is crucial for forming new carbon-carbon double bonds. scirp.org

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized to a carboxylic acid using various oxidizing agents. Conversely, reduction of the aldehyde group yields a primary alcohol. These transformations are fundamental in organic synthesis, allowing for the interconversion of important functional groups.

| Reaction Type | Reagent Examples | Product Functional Group |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Primary alcohol |

Formation of Imines, Oximes, and Other Aldehyde Derivatives

The reaction of 2,2-Dimethylchroman-7-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.comlumenlearning.com This reaction is typically acid-catalyzed and reversible. lumenlearning.com

Similarly, condensation with hydroxylamine (B1172632) produces oximes. wikipedia.orgxisdxjxsu.asiaresearchgate.net This reaction is a reliable method for the characterization and purification of aldehydes and ketones. xisdxjxsu.asiaresearchgate.netijprajournal.com Oximes themselves are versatile intermediates in further synthetic transformations. ijprajournal.com

Reactivity of the Chroman Ring System

The chroman ring system also possesses sites of reactivity that can be exploited for further functionalization.

Electrophilic Aromatic Substitution on the Chroman Core

The benzene (B151609) ring of the chroman core is susceptible to electrophilic aromatic substitution (EAS), a reaction where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comuci.edu The rate and position of this substitution are influenced by the existing substituents on the ring. The alkoxy group of the chroman ring is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. Therefore, the outcome of an EAS reaction on this compound will depend on the interplay of these directing effects and the reaction conditions.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst. lumenlearning.com

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. pitt.edu

Functionalization of the Dimethyl Groups and Saturated Ring Carbons

While the aldehyde and the aromatic part of the chroman ring are the most reactive sites, the dimethyl groups and the saturated carbons of the dihydropyran ring can also undergo functionalization, although this typically requires more forcing conditions. Research into the specific reactions at these positions for this compound is less common, but general principles of alkane functionalization could potentially be applied.

Ring-Opening and Rearrangement Reactions (if applicable)

While specific literature on the ring-opening and rearrangement reactions of this compound is not extensively documented, the inherent reactivity of the chroman ring system suggests potential transformation pathways under certain conditions. The ether linkage within the dihydropyran ring is generally stable but can be susceptible to cleavage under harsh acidic or specific catalytic conditions.

Pyran-2-one derivatives, which share the pyran nucleus, are known to undergo interesting rearrangement reactions that involve the opening of the pyran ring when treated with various nucleophilic reagents. eurjchem.com Similarly, the formation of 2-methylaminopyridine-3-carbaldehyde from 3-cyano-1-methylpyridinium iodide proceeds through a ring-opening and subsequent ring-closing mechanism. sci-hub.se Although these are not direct examples involving this compound, they illustrate the potential for such transformations within related heterocyclic systems.

It is plausible that under strongly acidic conditions, protonation of the ether oxygen could initiate a ring-opening cascade, potentially leading to a carbocationic intermediate that could then undergo rearrangement or react with available nucleophiles. However, without specific experimental studies on this compound, these pathways remain hypothetical.

Detailed Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically targeting this compound are limited in publicly available literature. However, the reactivity of its core functional groups—the aromatic aldehyde and the chroman moiety—allows for the extrapolation of well-established reaction mechanisms.

Key reactions involving the aldehyde group, such as nucleophilic additions and oxidations, are expected to follow classical mechanistic pathways. For instance, in a Brønsted acid-catalyzed reaction of 2-alkynyl-4-hydroxybenzaldehydes with primary amines, the initial step involves the condensation and dehydration to form an imine intermediate. nih.gov This is followed by a proton-mediated activation of the alkyne and a subsequent intramolecular cyclization. nih.gov While the substrate is different, the initial condensation mechanism at the aldehyde group is directly relevant.

The reactivity of the chroman ring itself can be inferred from studies on related structures. For example, the reactions of chromone-3-carbaldehydes often proceed via nucleophilic attack at the C-2 position of the chromone (B188151) moiety, leading to the opening of the γ-pyrone ring. eurjchem.com

Multicomponent reactions involving similar aldehyde-bearing heterocycles often proceed through a series of tandem events. For instance, the synthesis of various 2-amino-3-cyano-4H-pyran derivatives from aromatic aldehydes involves a Knoevenagel condensation as an initial step to form a cyanocinnamonitrile intermediate. The electron deficiency of the carbon-carbon double bond in this intermediate is a crucial factor for the subsequent reaction steps.

Derivatization Pathways for Chemical Scaffold Modification

The presence of the aldehyde group in this compound provides a primary site for a multitude of derivatization reactions, allowing for extensive modification of the chemical scaffold. These modifications are crucial for exploring the structure-activity relationships of this compound class in various applications.

One of the most fundamental derivatization pathways is the transformation of the aldehyde group into other functional moieties. Standard organic transformations can be applied to achieve this:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2,2-Dimethylchroman-7-carboxylic acid) using common oxidizing agents.

Reduction: Conversely, reduction of the aldehyde furnishes the corresponding primary alcohol ( (2,2-Dimethylchroman-7-yl)methanol).

Condensation Reactions: The aldehyde group is an excellent electrophile for condensation reactions with a variety of nucleophiles. This includes reactions with amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to yield hydrazones. These reactions are often the first step in the synthesis of more complex heterocyclic systems. For example, the reaction of chromone-3-carbaldehyde with α-amino acids generates azomethine ylides, which can undergo further cyclization or cycloaddition reactions. chebanov.org

Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in a range of carbon-carbon bond-forming reactions. These include the Wittig reaction to form alkenes, the Grignard reaction to produce secondary alcohols, and the Baylis-Hillman reaction. The Baylis-Hillman reaction of chromone-3-carbaldehydes with activated alkenes like acrylonitrile, catalyzed by DABCO, has been shown to yield functionalized adducts. researchgate.net

The aromatic ring of the chroman scaffold also presents opportunities for derivatization, primarily through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

Below is a table summarizing some key derivatization reactions of the aldehyde group:

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃, etc. | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Reductive Amination | Amine, NaBH₃CN | Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated System |

| Baylis-Hillman Reaction | Activated Alkene, DABCO | Allylic Alcohol Derivative |

These derivatization pathways highlight the versatility of this compound as a starting material for the synthesis of a diverse library of compounds with modified scaffolds.

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethylchroman 7 Carbaldehyde and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 2,2-Dimethylchroman-7-carbaldehyde and its derivatives, NMR studies are crucial for unambiguous characterization.

Comprehensive ¹H and ¹³C Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The assignment of chemical shifts for each proton and carbon atom is the first step in a complete structural elucidation.

In the ¹H NMR spectrum, the aldehydic proton is expected to resonate at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will appear in the aromatic region (typically 6.5-8.0 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern. The protons of the heterocyclic ring, specifically the methylene (B1212753) groups at positions 3 and 4, and the gem-dimethyl groups at position 2, will have characteristic shifts in the aliphatic region of the spectrum. The gem-dimethyl groups are expected to give a sharp singlet, while the methylene protons will likely appear as triplets, assuming coupling to adjacent methylene protons.

The ¹³C NMR spectrum provides complementary information. oregonstate.edu The carbonyl carbon of the aldehyde group is highly deshielded and will appear at a very low field, typically between 190 and 210 ppm. oregonstate.edumdpi.com The aromatic carbons will have signals in the 110-160 ppm range, with the carbon attached to the oxygen (C8a) and the carbon bearing the aldehyde group (C7) being more deshielded. The quaternary carbon at position 2 (C2) and the methylene carbons at positions 3 and 4 (C3, C4) will be found at higher fields. The two methyl carbons of the gem-dimethyl group will also be in the aliphatic region.

A study on 2,2-dimethylchroman-4-one (B181875) derivatives provides insight into the expected chemical shifts. For instance, the methyl groups at the 2-position typically show signals around 1.40–1.50 ppm in the ¹H-NMR spectra. mdpi.com The methylene group at the 3-position is influenced by both the carbonyl and alkoxy groups, resulting in a signal around 2.70 ppm. mdpi.com Although this is for a chroman-4-one, the general regions for the heterocyclic ring protons in this compound would be comparable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O (Aldehyde) | 9.5 - 10.5 | 190 - 210 |

| Aromatic CH | 6.5 - 8.0 | 110 - 160 |

| O-CH₂ (C4) | ~3.8 - 4.2 | ~60 - 70 |

| CH₂ (C3) | ~1.8 - 2.2 | ~20 - 30 |

| C(CH₃)₂ (C2) | - | ~75 - 85 |

| C(CH₃)₂ | ~1.3 - 1.5 | ~25 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on C3 and C4, confirming their adjacent relationship. It would also show couplings between the aromatic protons, aiding in their specific assignment based on their ortho, meta, and para relationships. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal for the C4 methylene group would show a cross-peak with the C4 carbon signal. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. harvard.edu This provides information about the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal spatial proximity between the protons of one of the methyl groups at C2 and the methylene protons at C3.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound and its analogs. science.gov

Variable Temperature NMR and Conformational Dynamics

The heterocyclic chroman ring is not planar and can exist in different conformations. Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of the ring system. mdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be related to the rates of conformational exchange.

For the 2,2-dimethylchroman (B156738) ring, a half-chair or a twist-boat conformation is expected. At room temperature, the ring may be rapidly interconverting between different conformations on the NMR timescale, leading to averaged signals. As the temperature is lowered, the rate of this interconversion may slow down sufficiently to allow for the observation of distinct signals for the axial and equatorial protons of the methylene groups, or even for the two different methyl groups if their magnetic environments become non-equivalent. Analysis of the coalescence temperature and line broadening can provide thermodynamic parameters for the conformational inversion process. nih.gov

Analysis of Substituent Effects on NMR Parameters

The introduction of different substituents on the aromatic ring of this compound analogs can significantly influence the NMR chemical shifts of the entire molecule. mdpi.com The electronic nature of the substituent (electron-donating or electron-withdrawing) will alter the electron density distribution in the aromatic ring, and this effect can be transmitted through the chroman framework.

Studies on substituted 2,2-dimethylchroman-4-one derivatives have shown that substituents on the benzene ring have a noticeable effect on the chemical shifts of the aromatic protons and carbons. mdpi.com For instance, electron-withdrawing groups will generally cause a downfield shift (deshielding) of the aromatic proton and carbon signals, particularly those at the ortho and para positions relative to the substituent. Conversely, electron-donating groups will cause an upfield shift (shielding). The magnitude of these shifts can often be correlated with Hammett substituent constants, providing a quantitative measure of the electronic effects. nih.govnih.gov While the effect is most pronounced on the aromatic ring, some transmission to the heterocyclic ring may also be observed, although it is generally to a lesser extent. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This is particularly useful for identifying characteristic functional groups.

Characteristic Absorption Bands and Molecular Vibrations

The IR and Raman spectra of this compound will display a series of absorption bands corresponding to the stretching and bending vibrations of its various bonds.

Carbonyl (C=O) Stretch : The most prominent and diagnostic band in the IR spectrum will be the strong C=O stretching vibration of the aldehyde group. pressbooks.pub For an aromatic aldehyde, this band is typically observed in the region of 1710-1685 cm⁻¹. vscht.cz Its exact position can be influenced by conjugation with the aromatic ring.

C-H Stretches : The spectrum will show multiple C-H stretching vibrations. The aldehydic C-H stretch is characteristic and usually appears as two weak to medium bands around 2830-2695 cm⁻¹, with one band often clearly visible around 2720 cm⁻¹. vscht.czlibretexts.org The aromatic C-H stretches will be observed at slightly higher wavenumbers than 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the methylene and methyl groups will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). vscht.czlibretexts.org

C=C Aromatic Stretches : The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. vscht.cz

C-O Stretch : The C-O-C stretching vibration of the ether linkage within the chroman ring is expected to produce a strong band in the fingerprint region, typically around 1250-1000 cm⁻¹.

C-H Bends : The fingerprint region (below 1500 cm⁻¹) will also contain numerous C-H bending vibrations for both the aromatic and aliphatic parts of the molecule. The out-of-plane bending vibrations of the aromatic C-H bonds can be particularly informative about the substitution pattern of the benzene ring. libretexts.org

Raman spectroscopy can provide complementary information, especially for the non-polar C=C and C-C bonds, which may show weak absorptions in the IR spectrum. A detailed analysis of both IR and Raman spectra, often aided by computational calculations, can lead to a comprehensive assignment of the vibrational modes of this compound. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (CHO) | C=O Stretch | 1710 - 1685 | Strong |

| Aldehyde (CHO) | C-H Stretch | 2830 - 2695 (often two bands) | Weak to Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Aliphatic (CH₂, CH₃) | C-H Stretch | 2960 - 2850 | Strong |

| Ether (C-O-C) | C-O Stretch | 1250 - 1000 | Strong |

Correlation with Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the molecular structure of this compound by correlating chemical shifts to the electronic environment of each nucleus. The interpretation of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of signals to specific atoms within the molecule.

The ¹³C NMR spectrum is particularly informative. The chemical shift range for carbon atoms is broad, allowing for clear distinction between carbons in different functional groups. oregonstate.edu For this compound, the aldehydic carbon (C=O) is expected to resonate at the lowest field, typically above 185 ppm. oregonstate.edulibretexts.org The aromatic carbons of the benzene ring will appear in the approximate range of 110-170 ppm. oregonstate.edu The specific shifts of these aromatic carbons are influenced by the electronic effects of the attached aldehyde and ether oxygen substituents. Studies on substituted 2,2-dimethylchroman-4-ones have shown that substituent effects can be interpreted using Hammett and Lynch correlations, with good linearity observed for carbons para to the substituent. mdpi.com

The aliphatic carbons of the dimethylchroman moiety will appear at higher fields. The quaternary carbon C2, bonded to two methyl groups and an oxygen atom, would likely appear in the 60-80 ppm range, similar to ether carbons. oregonstate.edu The two equivalent methyl carbons (C(CH₃)₂) are expected in the 20-30 ppm range, while the methylene carbons (C3 and C4) would resonate in the aliphatic region, with their exact shifts influenced by proximity to the aromatic ring and ether linkage. libretexts.org The relationship between diffraction-derived structures and NMR chemical shifts is well-established, where precise atomic coordinates from crystallography can be used to simulate and better understand NMR data. nih.gov The presence of molecular symmetry, such as in the two methyl groups, results in a single signal for those equivalent carbons. youtube.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| C=O | Aldehyde | >185 |

| C-7 | Aromatic (attached to C=O) | ~130-140 |

| C-8a | Aromatic (fused, adjacent to O) | ~150-160 |

| C-5, C-6, C-8 | Aromatic | ~110-130 |

| C-2 | Quaternary (O-C(CH₃)₂) | ~70-80 |

| C-4 | Methylene (Benzylic) | ~25-35 |

| C-3 | Methylene | ~20-30 |

| C(CH₃)₂ | Methyl | ~20-30 |

Note: These are estimated ranges based on typical values for the given functional groups and may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass and elemental composition of this compound. The molecular formula for this compound is C₁₂H₁₄O₂, corresponding to a monoisotopic mass of 190.0994 Da. nih.gov HRMS analysis provides this mass with high precision, confirming the molecular formula. miamioh.edu

The study of fragmentation pathways using tandem mass spectrometry (MS/MS) reveals key structural features. In electron ionization (EI) or electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the molecular ion M⁺˙ is formed and then undergoes fragmentation. For aldehydes, characteristic fragmentation includes the loss of a hydrogen radical (M-1) or the formyl radical (M-29). libretexts.org

For this compound, the fragmentation is expected to be influenced by both the aldehyde group and the chroman ring system. A major fragmentation pathway for chromene structures involves cleavage that leads to a stable carbocation. nih.gov A likely and significant fragmentation would be the loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a stable tertiary carbocation, resulting in a fragment at m/z 175 (M-15). This is a common pathway for molecules containing a t-butyl or gem-dimethyl group. libretexts.org Another expected fragmentation is the cleavage of the C-C bond next to the ether oxygen, a typical pattern for ethers. miamioh.edu

A proposed fragmentation pathway could involve a retro-Diels-Alder (RDA) reaction of the dihydropyran ring, a characteristic fragmentation for such heterocyclic systems. This would lead to the cleavage of the ring and produce distinct fragment ions. The presence of the aromatic ring and aldehyde group will further direct the fragmentation cascade.

Table 2: Predicted Key HRMS Fragments for this compound

| m/z (Proposed) | Ion Formula | Description of Loss |

| 190.0994 | [C₁₂H₁₄O₂]⁺˙ | Molecular Ion |

| 189.0916 | [C₁₂H₁₃O₂]⁺ | Loss of H• from aldehyde |

| 175.0861 | [C₁₁H₁₁O₂]⁺ | Loss of •CH₃ from gem-dimethyl group |

| 161.0705 | [C₁₁H₉O]⁺ | Loss of •CHO from formyl group |

| 134.0732 | [C₉H₁₀O]⁺˙ | Result of RDA fragmentation |

| 105.0334 | [C₇H₅O]⁺ | Benzoyl cation from further fragmentation |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not publicly available, its solid-state characteristics can be inferred from crystallographic studies of analogous compounds, such as chromene and coumarin (B35378) derivatives. researchgate.netresearchgate.net X-ray crystallography provides definitive information on the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles, which dictate its conformation in the solid state. researchgate.net

The molecule consists of a planar aromatic ring fused to a non-planar dihydropyran ring. The dihydropyran ring is expected to adopt a half-chair or sofa conformation, minimizing steric strain. The aldehyde group at position 7 will be coplanar with the benzene ring to maximize conjugation. The gem-dimethyl group at C2 will have C-C bond lengths and angles typical for sp³ hybridized carbons. Data from a related coumarin-carbaldehyde structure shows C-C bond lengths in the aromatic ring to be around 1.35-1.42 Å and C=O bond length at approximately 1.21 Å. researchgate.net Torsion angles within the dihydropyran ring would define its specific puckering.

Table 3: Representative Torsion Angles from a Related Chromene Structure

| Torsion Angle | Value (°) | Description |

| O1-C2-C3-C4 | ~ ±30-50 | Defines puckering of the dihydropyran ring |

| C2-C3-C4-C4a | ~ ±5-25 | Defines puckering of the dihydropyran ring |

| C3-C4-C4a-C8a | ~ ±0-10 | Shows near planarity at the ring junction |

| C6-C7-C(O)-H | ~180 | Indicates aldehyde group is anti-periplanar to C6 |

Note: These values are illustrative, based on similar reported structures, and serve to indicate the expected conformation.

The crystal packing is governed by non-covalent intermolecular interactions. mdpi.comrsc.org The aldehyde group, while not a classic hydrogen bond donor, can act as an acceptor, forming weak C-H···O hydrogen bonds with aromatic or aliphatic C-H groups from neighboring molecules. researchgate.net These interactions can link molecules into chains or layers. researchgate.net

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it crystallizes in a centrosymmetric or non-chiral space group. nih.gov

However, if a chiral center is introduced into the molecule (e.g., through substitution at C3 or C4), the resulting enantiomers can be resolved. X-ray crystallography is a powerful method for determining the absolute configuration of a chiral molecule. By using anomalous dispersion effects, typically with radiation that can be absorbed by a heavier atom in the structure, the absolute arrangement of atoms in space can be determined unambiguously. researchgate.net This technique is the gold standard for assigning the absolute configuration (R or S) to a specific enantiomer. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

As an achiral molecule, this compound is optically inactive and will not produce a signal in circular dichroism (CD) spectroscopy. However, for chiral derivatives of this compound, chiroptical techniques are invaluable.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. strath.ac.uk Enantiomers, being non-superimposable mirror images, will produce equal and opposite (mirror-image) CD spectra. strath.ac.uk This property allows for the direct visualization and quantification of the enantiomeric composition of a sample.

For a chiral derivative of this compound, the CD spectrum would be characterized by positive and/or negative bands (Cotton effects) at the wavelengths corresponding to its electronic transitions. The chromophores in the molecule, namely the substituted benzene ring and the aldehyde carbonyl group, would give rise to these signals. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereocenter(s). This makes CD spectroscopy a sensitive probe of molecular chirality and a crucial tool for studying chiral separations and determining enantiomeric excess in pharmaceutical and chemical research. strath.ac.uk

Theoretical and Computational Investigations of 2,2 Dimethylchroman 7 Carbaldehyde

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in dissecting the intrinsic properties of 2,2-Dimethylchroman-7-carbaldehyde. conicet.gov.ar These "first principles" approaches solve the electronic Schrödinger equation to predict a molecule's characteristics without prior experimental data. lanl.gov

Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic landscape of a molecule dictates its reactivity. DFT calculations are commonly used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. informaticsjournals.co.inmdpi.com For aromatic aldehydes like this compound, the HOMO is typically distributed over the electron-rich chroman ring system, while the LUMO is localized on the carbonyl group of the aldehyde substituent, reflecting its electrophilic nature. mdpi.comuwosh.edu

Molecular Electrostatic Potential (MESP) maps provide a visual representation of charge distribution. mdpi.com In these maps, electron-rich regions, susceptible to electrophilic attack, are colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. For this compound, the MESP would show a significant negative potential around the carbonyl oxygen atom, highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction. Conversely, the carbonyl carbon and the aromatic protons would exhibit positive potential. mdpi.com

Table 1: Representative Theoretical Electronic Properties of Substituted Benzaldehydes

| Property | Value | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | ~5.01 eV | B3LYP/6-31G(d,p) | mdpi.com |

| Ionization Potential | Varies | B3LYP/6-31G(d,p) | conicet.gov.ar |

| Electron Affinity | Varies | B3LYP/6-31G(d,p) | conicet.gov.ar |

| Dipole Moment | Varies | B3LYP/6-31G(d,p) | conicet.gov.ar |

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to validate experimental findings.

NMR Spectroscopy: DFT calculations are highly effective in predicting ¹H and ¹³C NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often paired with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a standard approach. mdpi.com Studies on related 2,2-dimethylchroman-4-one (B181875) derivatives have shown a strong linear correlation between DFT-predicted chemical shifts and experimentally observed values, particularly for the aromatic portion of the molecule. rsc.org

IR Spectroscopy: Theoretical vibrational spectra can be calculated using DFT. The frequencies and intensities of vibrational modes are determined from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations can help assign experimental IR bands to specific molecular motions, such as the characteristic C=O stretch of the aldehyde group, C-O-C stretches within the pyran ring, and various C-H bending and stretching modes. uwosh.edunih.govresearchgate.net Machine learning techniques are also being integrated with DFT to enhance the accuracy and speed of IR spectral predictions. researchgate.netnih.govarxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. rsc.orgresearchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). mdpi.com For a molecule like this compound, the spectrum is expected to be dominated by π→π* transitions within the aromatic system and the n→π* transition associated with the carbonyl group. princeton.edu Solvation effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. mdpi.com

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Related Compound (Benzaldehyde)

| Spectrum | Parameter | Calculated Value | Experimental Value | Method | Reference |

|---|---|---|---|---|---|

| IR | C=O Stretch (cm⁻¹) | 1771.02 | ~1700 | 6-21G | uwosh.edu |

| UV-Vis | λmax (nm) | 316.45 | ~320 | TD-DFT/B3LYP/6-31G(d,p) | mdpi.com |

| ¹³C NMR | Carbonyl C (ppm) | Varies | ~192 | DFT/GIAO | mdpi.com |

Note: This table provides illustrative data for benzaldehyde (B42025) and related chromans to demonstrate the predictive power of computational methods.

Conformational Analysis and Energy Landscapes

The non-aromatic dihydropyran ring of the chroman moiety is not planar. Conformational analysis using computational methods reveals the preferred three-dimensional structures and the energy barriers between them. The chroman ring typically adopts low-energy conformations such as a half-chair or a sofa (envelope) form to minimize steric and torsional strain. mdpi.comprinceton.edu

Elucidation of Reaction Mechanisms and Transition State Characterization

DFT calculations are a cornerstone for investigating chemical reaction mechanisms at a molecular level. nih.govrsc.org By mapping the potential energy surface, chemists can trace the lowest energy path from reactants to products, identifying key intermediates and, most importantly, the transition state (TS). pku.edu.cnmasterorganicchemistry.com The transition state is a first-order saddle point on the energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

For this compound, the aldehyde group is the primary site of reactivity. Computational studies on similar aromatic aldehydes have elucidated mechanisms for a variety of transformations:

Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon. DFT can model the geometry of the transition state for this step, calculating the activation energy (ΔG‡), which determines the reaction rate. rsc.orgnih.gov

Cycloadditions: In reactions like the [2+2] cycloaddition, DFT can determine the stereoselectivity by comparing the activation barriers of the different pathways leading to various stereoisomers. rsc.org

Redox Reactions: Mechanisms for the oxidation or hydrogenation of aldehydes have been modeled, revealing the role of catalysts and the nature of the intermediates involved. tib.eu

The characterization of the transition state structure provides invaluable information about the bond-forming and bond-breaking processes that occur during the reaction. masterorganicchemistry.comucsb.edu Automated algorithms can now perform high-throughput transition state calculations, accelerating the discovery and optimization of chemical reactions. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govajchem-a.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. lanl.gov

For this compound, MD simulations can be employed to:

Analyze Conformational Dynamics: MD can simulate the transitions between different ring conformations in solution, providing a more realistic picture of its structural flexibility than static calculations alone. mdpi.com

Study Solvation: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can model how the solute interacts with the solvent. This includes analyzing the formation and lifetime of hydrogen bonds between the carbonyl oxygen and solvent molecules. nih.gov

Predict Macroscopic Properties: MD trajectories can be used as input for subsequent quantum mechanical calculations to predict properties in solution, such as averaged spectroscopic parameters, effectively bridging the gap between theoretical models and experimental measurements in complex environments. rsc.org

Structure-Property Relationship Modeling (excluding biological/clinical correlations)

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. rsc.orgrsc.org By systematically modifying the structure in silico and calculating the resulting properties, researchers can develop predictive models.

For this compound, this modeling can target various non-biological properties:

Photophysical Properties: TD-DFT studies on related chromone (B188151) and coumarin (B35378) systems have successfully correlated structural modifications with changes in photophysical properties like fluorescence quantum yield. researchgate.netnih.gov For instance, introducing different substituent groups can alter the energy of the excited states and the rates of radiative and non-radiative decay, thereby tuning the molecule's fluorescence. researchgate.netnih.gov

Material Properties: The way individual molecules pack in the solid state determines the macroscopic properties of the crystal. Computational studies can explore intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking, which dictate the crystal lattice. nih.gov These models can help predict physical properties like melting point and solubility, and even mechanical properties like flexibility. rsc.org The correlation between calculated lattice energies and thermal properties is an active area of research. nih.gov

By leveraging these computational approaches, a comprehensive, atomistic understanding of this compound can be achieved, guiding its potential application in materials science and chemical synthesis.

Synthesis and Characterization of 2,2 Dimethylchroman 7 Carbaldehyde Derivatives and Analogues

Modification at the C-7 Carbaldehyde Position

The aldehyde functional group at the C-7 position of the 2,2-dimethylchroman (B156738) ring is a key site for a wide array of chemical transformations, enabling the synthesis of diverse derivatives. Standard aldehyde reactions are readily applicable, providing access to a variety of functional groups.

One common modification involves the condensation reaction of the C-7 carbaldehyde. For instance, reaction with thiosemicarbazide (B42300) in hot ethanol (B145695) leads to the formation of the corresponding thiosemicarbazone derivative. niscair.res.in This reaction proceeds via nucleophilic attack of the thiosemicarbazide on the aldehyde carbon, followed by dehydration.

The carbaldehyde can also serve as a crucial component in multicomponent reactions. A one-pot, three-component synthesis involving 2H-chromene-3-carbaldehyde, isatin (B1672199), and a secondary amino acid like L-proline or pipecolinic acid has been reported to yield complex spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives. researchgate.net This highlights the utility of the aldehyde in building intricate molecular frameworks through cascade reactions.

Furthermore, the aldehyde group can be a precursor to other functionalities. For example, it can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization. These transformations pave the way for the synthesis of esters, amides, and ethers, significantly expanding the chemical space accessible from 2,2-dimethylchroman-7-carbaldehyde.

The reactivity of the aldehyde is also central to the synthesis of various heterocyclic systems. Condensation with active methylene (B1212753) compounds, followed by cyclization, can lead to the formation of fused heterocyclic rings, further diversifying the range of analogues.

A summary of representative modifications at the C-7 carbaldehyde position is presented in the table below.

| Starting Material | Reagent(s) | Product Type | Ref |

| 2,2-Dimethyl-2H-chromen-6-carbaldehyde | Thiosemicarbazide, Ethanol | Thiosemicarbazone | niscair.res.in |

| 2H-Chromene-3-carbaldehyde | Isatin, L-proline/Pipecolinic acid | Spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] | researchgate.net |

| Aromatic Aldehydes | 5,5-Dimethylcyclohexane-1,3-dione, Thiourea | 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one | mdpi.com |

Substitution and Functionalization of the Chroman Ring

Beyond modifications at the C-7 aldehyde, the chroman ring itself can be a target for substitution and functionalization, leading to a wider array of analogues. These modifications can influence the electronic properties and steric profile of the molecule.

Electrophilic aromatic substitution reactions are a common strategy to introduce substituents onto the benzene (B151609) portion of the chroman ring. The position of substitution is directed by the existing activating groups. For instance, in 2,2-dimethylchroman, the ether oxygen is an ortho-, para-director, influencing the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation.

In the case of 2,2-dimethylchroman-4-one (B181875) derivatives, a library of 5-, 6-, and 7-substituted compounds has been synthesized to study substituent effects on their NMR spectra. nih.gov The introduction of various functional groups at these positions allows for a systematic investigation of their electronic influence on the chroman core.

The stereochemistry of the dihydropyran ring is another important aspect. The twist of this ring can be influenced by substituents at the C-2 position. mdpi.com The presence of substituents can also affect the conformation of the ring, which can be studied using techniques like 1H-NMR to determine coupling constants between protons.

It is important to consider the stereochemical outcomes of reactions on the chroman ring, particularly when chiral centers are present or introduced. For example, nucleophilic substitution reactions on the chroman ring can proceed with either retention or inversion of configuration, depending on the reaction mechanism and conditions. mdpi.comlibretexts.org

The table below summarizes some approaches to chroman ring functionalization.

| Parent Scaffold | Reaction Type | Position of Functionalization | Resulting Derivatives | Ref |

| 2,2-Dimethylchroman-4-one | Various substitution reactions | C-5, C-6, C-7 | Library of substituted chroman-4-ones | nih.gov |

| 2-Substituted Chromanes | Various synthetic routes | C-2 | Chiral 2-substituted chromanes | mdpi.com |

| Cyclohexyl systems | Nucleophilic substitution (SN1/SN2) | Axial/Equatorial positions | Substituted cyclohexanes with varied stereochemistry | libretexts.orgslideshare.net |

Preparation of Hybrid Molecules and Conjugates Incorporating the 2,2-Dimethylchroman Moiety

The 2,2-dimethylchroman moiety has been incorporated into hybrid molecules and conjugates to explore novel chemical space and biological activities. This strategy involves linking the chroman scaffold to other pharmacophores or molecular entities.

One approach is the synthesis of chroman-based tamoxifen (B1202) analogues. nih.gov These compounds combine the 2,2-dimethylchroman core with structural features of tamoxifen, a well-known anti-cancer agent. The synthesis involves multi-step sequences to build the desired hybrid structure.

Another example is the design of chroman derivatives bearing Schiff base and isatin moieties at the second position. nih.gov These hybrids are synthesized through condensation reactions between appropriately functionalized chroman precursors and other building blocks.

The synthesis of these hybrid molecules often requires careful planning of the synthetic route to ensure compatibility of functional groups and to achieve the desired connectivity. Protecting group strategies may be necessary to mask reactive sites during the synthesis.

The table below provides examples of hybrid molecules based on the 2,2-dimethylchroman scaffold.

| Chroman Derivative | Conjugated Moiety | Synthetic Strategy | Resulting Hybrid Molecule | Ref |

| Substituted 2,2-dimethylchroman | Tamoxifen analogue | Multi-step synthesis | Chroman-based tamoxifen analogues | nih.gov |

| Chroman derivative | Schiff base and isatin | Condensation reaction | Chroman-Schiff base-isatin hybrids | nih.gov |

| 2-(allyloxy)arylaldehydes | Phosphonate, azide, hydroxy groups | Cascade radical cyclization-coupling | Functionalized chroman-4-ones | rsc.org |

Synthesis of Polymeric and Supramolecular Architectures Utilizing the Chroman Scaffold

The chroman scaffold can also serve as a building block for the construction of larger, more complex structures such as polymers and supramolecular assemblies. These architectures can exhibit unique properties arising from the collective behavior of the individual chroman units.

The synthesis of polymers incorporating the chroman moiety can be achieved through various polymerization techniques. For instance, if the chroman derivative possesses a polymerizable group, such as a vinyl or acrylate (B77674) group, it can be subjected to radical or other types of polymerization to form a chroman-containing polymer. A two-dimensional polymer has been synthesized via a topochemical [2+2]-cycloaddition on a multigram scale, demonstrating the potential for creating highly ordered polymeric structures. nih.gov

Supramolecular architectures are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The chroman scaffold, with its aromatic ring and potential for hydrogen bonding donors or acceptors, can participate in these interactions to form well-defined supramolecular assemblies. nih.gov For example, the photodimerization of coumarins, which are structurally related to chromans, can be controlled within supramolecular systems to achieve stereoselectivity. mdpi.comnih.gov

The synthesis of coordination polymers is another avenue where chroman-like structures can be utilized. Ligands containing the chroman moiety can be designed to coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers with interesting structural and functional properties. mdpi.com

The table below highlights approaches to polymeric and supramolecular structures.

| Building Block | Assembly Strategy | Resulting Architecture | Key Interactions | Ref |

| Monomer with photoreactive groups | Topochemical [2+2]-cycloaddition | Two-dimensional polymer | Covalent bonds | nih.gov |

| Coumarin (B35378) derivatives | Supramolecular photodimerization | Stereoselective dimers | Non-covalent (host-guest) | mdpi.comnih.gov |

| Ligands with coordinating sites | Metal-ligand coordination | Coordination polymers | Metal-ligand bonds | mdpi.com |

| Phospholipids and amphiphiles | Self-assembly in water | Vesicles and lipid bilayers | Hydrophobic interactions | nih.gov |

Characterization of Novel Derivatives using Advanced Analytical Techniques

The characterization of newly synthesized this compound derivatives and analogues is crucial to confirm their structure, purity, and stereochemistry. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov For instance, the chemical shifts and coupling constants in 1H NMR can help determine the substitution pattern on the aromatic ring and the conformation of the dihydropyran ring. mdpi.com Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, which can then be compared with experimental data to support structural assignments. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further aid in structural confirmation. nih.gov Combining MS with techniques like Gas Chromatography (GC-MS) allows for the separation and identification of components in a mixture. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the presence of specific functional groups. nih.gov For example, the characteristic stretching vibrations of carbonyl (C=O) and amine (N-H) groups can be readily identified.

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemistry. mdpi.com This technique is particularly valuable for establishing the absolute configuration of chiral molecules.

The purity of the synthesized compounds is often assessed by Thin Layer Chromatography (TLC) and melting point analysis. niscair.res.innih.gov

The table below lists key analytical techniques and their applications in the characterization of chroman derivatives.

| Analytical Technique | Information Obtained | Application Example | Ref |

| 1H and 13C NMR | Chemical structure, connectivity, stereochemistry | Elucidation of substituent effects in chroman-4-ones | nih.gov |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirmation of the mass of synthesized chroman hybrids | nih.gov |

| Fourier Transform Infrared (FTIR) | Presence of functional groups | Identification of C=O and N-H stretches in derivatives | nih.gov |

| Single-Crystal X-ray Diffraction | 3D molecular structure, absolute configuration | Structural characterization of a cocrystal of acridine (B1665455) and 2,4-dihydroxybenzaldehyde | mdpi.com |

| Thin Layer Chromatography (TLC) | Purity, reaction monitoring | Monitoring the progress of synthesis of chromen derivatives | niscair.res.in |

| Melting Point Analysis | Purity and identification | Characterization of synthesized chroman derivatives | nih.gov |

Applications of 2,2 Dimethylchroman 7 Carbaldehyde in Advanced Materials and Chemical Technologies

Role as Versatile Building Blocks in Complex Organic Synthesis

2,2-Dimethylchroman-7-carbaldehyde is a versatile building block in the field of organic synthesis, enabling the construction of complex molecular architectures. researchgate.net Aldehydes, in general, are highly reactive electrophilic C1 building blocks that readily participate in a variety of crucial reactions. beilstein-journals.org The presence of the aldehyde functional group in this compound allows it to be a key component in multicomponent reactions (MCRs), which are efficient processes where multiple starting materials react in a single step to form a complex product. beilstein-journals.orgnih.gov

This reactivity is harnessed to create diverse heterocyclic scaffolds, some of which are evaluated for their biological relevance. For instance, aldehydes are fundamental in well-known MCRs like the Mannich, Biginelli, Ugi, and Passerini reactions. beilstein-journals.org The chroman moiety itself is a significant structural motif found in many natural products and biologically active compounds, and its incorporation into new molecules is of great interest to medicinal chemists.

The strategic use of this compound and similar aldehyde-containing building blocks facilitates the synthesis of novel compounds with potential applications in pharmaceuticals and material science. sigmaaldrich.com The ability to construct intricate molecules from readily available starting materials is a cornerstone of modern organic chemistry, and this compound plays a significant role in that endeavor. rsc.orgresearchgate.net

Integration into Functional Polymeric Materials and Coatings

The unique chemical properties of this compound make it a valuable monomer for integration into functional polymeric materials and coatings. The aldehyde group can participate in various polymerization reactions, allowing for the incorporation of the chroman unit into polymer backbones or as a pendant group. This can impart specific properties to the resulting materials, such as improved thermal stability and distinct spectral characteristics.

The incorporation of chroman-based structures into polymers is analogous to the use of other heterocyclic compounds, like carbazoles, in creating electroactive materials. researchgate.net For example, carbazole-based copolymers have demonstrated promising semiconducting properties in applications such as organic field-effect transistors (OFETs) and bulk-heterojunction solar cells. researchgate.net Similarly, the integration of the 2,2-dimethylchroman (B156738) moiety could lead to polymers with tailored electronic and optical properties. The development of such functional polymers is a key area of research in materials science, with potential applications in electronics, photonics, and advanced coatings.

Development of Optical Materials and Sensory Systems

The chroman scaffold, particularly when functionalized with a reactive group like an aldehyde, is a key component in the design of advanced optical materials and sensory systems. nih.gov These materials are engineered to interact with specific analytes or stimuli, resulting in a detectable change in their optical properties, such as color or fluorescence. nih.gov

Chemo- and Fluorescent Sensor Design

This compound and its derivatives are instrumental in the development of chemosensors, which are molecules designed to detect specific chemical species. nih.gov The aldehyde group can react selectively with certain analytes, leading to a change in the molecule's fluorescence or color, a process known as aldimine condensation. nih.gov This principle is widely used in the design of sensors for various substances, including aldehydes themselves, metal ions, and anions. nih.govbohrium.comresearchgate.net

The design of these sensors often involves a fluorophore unit, a recognition site (in this case, the aldehyde), and a signaling mechanism. nih.gov Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE). researchgate.net For instance, a sensor might be designed to be non-fluorescent in its free state, but upon reaction with the target analyte, a structural change occurs that "turns on" the fluorescence. researchgate.net The development of such sensors is crucial for applications in environmental monitoring, biomedical analysis, and industrial process control. nih.govisef.net

Table 1: Examples of Aldehyde-Based Fluorescent Sensors and their Properties

| Sensor Type | Target Analyte | Detection Mechanism | Key Features |